(Z)-Dibutyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Dibutyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate is a complex organic compound with a unique structure that includes an imidazolidine ring, a phosphoramidate group, and various alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Dibutyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Imidazolidine Ring: This step involves the cyclization of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Phosphoramidate Group: This can be achieved by reacting the imidazolidine intermediate with a phosphoramidating agent, such as a phosphoramidate chloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(Z)-Dibutyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphoramidate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-Dibutyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate is used as a reagent in various organic synthesis reactions, particularly in the formation of complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe due to its unique structure and reactivity.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry
In industry, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (Z)-Dibutyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoramidate group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-Dibutyl1-methyl-4-oxoimidazolidin-2-ylidenephosphoramidate: shares similarities with other phosphoramidate-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its (Z)-configuration, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H24N3O4P |
---|---|
Molecular Weight |
305.31 g/mol |
IUPAC Name |
(2Z)-2-dibutoxyphosphorylimino-1-methylimidazolidin-4-one |
InChI |
InChI=1S/C12H24N3O4P/c1-4-6-8-18-20(17,19-9-7-5-2)14-12-13-11(16)10-15(12)3/h4-10H2,1-3H3,(H,13,14,16,17) |
InChI Key |
BXEHODBRLRUABL-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCOP(=O)(/N=C\1/NC(=O)CN1C)OCCCC |
Canonical SMILES |
CCCCOP(=O)(N=C1NC(=O)CN1C)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.